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Compound of Interest

Compound Name: 2-(Difluoromethoxy)benzylamine

Cat. No.: B2406427 Get Quote

This guide provides an in-depth analysis of the physicochemical properties of 2-
(Difluoromethoxy)benzylamine, a key building block in modern medicinal chemistry. As

researchers and drug development professionals, a thorough understanding of a compound's

fundamental characteristics is paramount for its effective application. This document moves

beyond a simple data sheet, offering insights into the causality behind these properties and

providing robust, field-proven protocols for their validation. The integration of a difluoromethoxy

group onto the benzylamine scaffold imparts unique electronic and conformational properties,

making this compound a valuable intermediate in the synthesis of novel therapeutic agents.[1]

[2][3]

Core Compound Identity and Structure
Accurate identification is the foundation of all subsequent research. 2-
(Difluoromethoxy)benzylamine is a substituted aromatic amine with the following key

identifiers:

IUPAC Name: [2-(difluoromethoxy)phenyl]methanamine[4]

CAS Number: 243863-36-7[4][5]

Molecular Formula: C₈H₉F₂NO[5][6]

Molecular Weight: 173.16 g/mol [4][6]
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Chemical Structure:

Click to download full resolution via product page

Caption: 2D Structure of 2-(Difluoromethoxy)benzylamine.

The presence of the difluoromethoxy (-OCHF₂) group is critical. Unlike the more common

trifluoromethoxy group, the C-H bond in the difluoromethoxy moiety can act as a weak

hydrogen bond donor, influencing conformational preferences and interactions with biological

targets.[3] The benzylamine portion is a well-established pharmacophore found in numerous

FDA-approved drugs, often interacting with key residues in enzyme active sites or receptors.[7]

[8]

Summary of Physicochemical Properties
The following table summarizes the key physicochemical data for 2-
(Difluoromethoxy)benzylamine as a liquid. It is crucial to note that several of these values are

predicted through computational models and should be experimentally verified for any cGMP

application.

Property Value Source

Physical State Liquid [1][5]

Appearance Clear, colorless to yellow liquid [5][9][10]

Boiling Point 214.1 ± 35.0 °C (Predicted) [1][2]

Density 1.196 ± 0.06 g/cm³ (Predicted) [1][2]

Refractive Index 1.4885 - 1.4935 @ 20°C [9]

pKa 8.60 ± 0.10 (Predicted) [6]

XLogP3 1.8 (Predicted) [4]

Lipophilicity and Solubility: A Deeper Dive
Lipophilicity, often expressed as LogP, is a critical parameter in drug design, influencing

absorption, distribution, metabolism, and excretion (ADME).[11] For 2-
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(Difluoromethoxy)benzylamine, the predicted LogP of 1.8 suggests a moderate level of

lipophilicity, indicating it is more soluble in organic solvents than in water.[4][12]

A positive LogP value signifies a higher concentration in the organic phase (typically n-octanol)

compared to the aqueous phase in a partition test.[11] A value of 1.8 implies an approximate

63:1 ratio of the compound in the organic versus the aqueous phase. This property is

consistent with safety data suggesting the compound is "not likely mobile in the environment

due its low water solubility".[5] While soluble in common organic solvents like ethanol and

methanol, its aqueous solubility is expected to be limited.[13]

Workflow for Experimental LogP Determination (Shake-
Flask Method)
The Shake-Flask method, while time-consuming, remains the gold standard for its accuracy.

[11] This protocol is a self-validating system, ensuring equilibrium is reached and

measurements are accurate.

Phase Preparation
1. Pre-saturate n-octanol with water.

2. Pre-saturate water (pH 7.4 buffer) with n-octanol.

Sample Preparation
Dissolve a known mass of the compound in the aqueous phase.

Use pre-saturated solvents Partitioning
1. Combine equal volumes of the sample solution and pre-saturated n-octanol.

2. Shake vigorously at a constant temp (e.g., 25°C) for >1 hr to reach equilibrium.

Phase Separation
Centrifuge the mixture to ensure complete separation of the two phases.

Ensure clear separation Concentration Analysis
Quantify the compound's concentration in BOTH the aqueous and organic phases using a validated HPLC-UV method.

Calculation
P = [Concentration]octanol / [Concentration]aqueous

LogP = log10(P)

Use validated analytical method Validation
Repeat the experiment with different initial concentrations to confirm the partition coefficient is constant.

Click to download full resolution via product page

Caption: Experimental workflow for LogP determination via the Shake-Flask method.

Acidity and Basicity Profile (pKa)
The pKa value is fundamental to understanding a compound's ionization state at different

physiological pHs, which directly impacts its solubility, permeability, and target binding. The

predicted pKa of 8.60 for 2-(Difluoromethoxy)benzylamine corresponds to the protonation of

the primary amine group (R-NH₂ + H⁺ ⇌ R-NH₃⁺).[6] This value indicates that at physiological

pH (7.4), the compound will exist predominantly in its protonated, cationic form, which typically

enhances aqueous solubility but may reduce membrane permeability compared to the neutral

form.
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The electron-withdrawing nature of the ortho-difluoromethoxy group is expected to decrease

the basicity of the benzylamine nitrogen (i.e., lower its pKa) compared to unsubstituted

benzylamine (pKa ≈ 9.3). This is a key insight for medicinal chemists, as this electronic

modulation can be used to fine-tune the compound's properties.

Workflow for Experimental pKa Determination
(Potentiometric Titration)
Potentiometric titration is a robust method for determining the pKa of basic functional groups.
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Preparation

Titration

Data Analysis

Prepare a dilute solution (~0.01 M) of the compound in water or a water/co-solvent mix (e.g., methanol).

Place the compound solution in a jacketed beaker at constant temperature (25°C).

Calibrate a pH meter with standard buffers (pH 4, 7, 10). Prepare a standardized solution of a strong acid titrant (e.g., 0.1 M HCl).

Slowly add aliquots of the HCl titrant while recording the pH after each addition.

Continue titration well past the equivalence point.

Plot pH vs. Volume of titrant added.

Determine the half-equivalence point (volume at which 50% of the amine is protonated).

The pKa is equal to the pH at the half-equivalence point.

Henderson-Hasselbalch

Click to download full resolution via product page

Caption: Workflow for determining the pKa of a basic compound via potentiometric titration.
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Spectroscopic Characterization
Spectroscopic data provides an unequivocal fingerprint of the compound.

Infrared (IR) Spectroscopy: An FTIR spectrum of 2-(Difluoromethoxy)benzylamine is

available, which is crucial for identifying its functional groups.[4] Key expected peaks include

N-H stretching vibrations for the primary amine (typically two bands around 3300-3400

cm⁻¹), C-H stretches for the aromatic ring, and strong C-F and C-O stretching bands

associated with the difluoromethoxy group.[4][14]

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific spectra for this

compound were not found in the initial search, ¹H, ¹³C, and ¹⁹F NMR would be essential for

full structural confirmation. The ¹⁹F NMR would be particularly informative, showing a

characteristic doublet (split by the adjacent proton) for the -OCHF₂ group.

Safety, Handling, and Storage
Proper handling is critical due to the compound's hazardous nature.

Primary Hazards: The compound is classified as corrosive and causes severe skin burns

and eye damage.[4][5] Appropriate personal protective equipment (PPE), including chemical-

resistant gloves, safety goggles, and a lab coat, is mandatory.[5]

Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[5]

Avoid inhalation of vapors. After handling, wash hands and any exposed skin thoroughly.[5]

Storage: Store in a tightly sealed container in a cool, dry place, typically between 2-8°C.[1][2]

[6] It should be protected from light.[1][6]

Conclusion
2-(Difluoromethoxy)benzylamine is more than a mere chemical intermediate; it is a carefully

designed building block that leverages the unique properties of fluorine chemistry for advanced

applications in drug discovery. Its moderate lipophilicity, coupled with the basicity of its amine

group, provides a versatile scaffold for creating molecules with tailored ADME profiles. The

protocols and data presented in this guide offer a comprehensive framework for researchers to
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confidently utilize this compound in their synthetic and developmental workflows, ensuring both

scientific integrity and operational safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b2406427#physicochemical-properties-of-2-
difluoromethoxy-benzylamine-as-a-liquid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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